(E)-3-Formylbut-2-endiyl diacetate

Vitamin A synthesis Stereoselective synthesis Wittig reaction

(E)-3-Formylbut-2-endiyl diacetate is an α,β-unsaturated aldehyde featuring a (E)-configured double bond and two acetoxy groups, with molecular formula C9H12O5 and molecular weight 200.19 g/mol. It is formally classified as an organic acetate ester and serves as a key intermediate in the synthesis of vitamin A and related retinoids, as well as in flavor and fragrance applications.

Molecular Formula C9H12O5
Molecular Weight 200.19 g/mol
CAS No. 56269-66-0
Cat. No. B12664514
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(E)-3-Formylbut-2-endiyl diacetate
CAS56269-66-0
Molecular FormulaC9H12O5
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESCC(=CC(OC(=O)C)OC(=O)C)C=O
InChIInChI=1S/C9H12O5/c1-6(5-10)4-9(13-7(2)11)14-8(3)12/h4-5,9H,1-3H3/b6-4+
InChIKeyZONLFTZQOACGCL-GQCTYLIASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(E)-3-Formylbut-2-endiyl diacetate (CAS 56269-66-0): A Stereochemically Defined C9 Acetate Building Block for Vitamin A and Fine Chemical Synthesis


(E)-3-Formylbut-2-endiyl diacetate is an α,β-unsaturated aldehyde featuring a (E)-configured double bond and two acetoxy groups, with molecular formula C9H12O5 and molecular weight 200.19 g/mol [1]. It is formally classified as an organic acetate ester and serves as a key intermediate in the synthesis of vitamin A and related retinoids, as well as in flavor and fragrance applications [2]. The compound exists as a colorless to pale yellow liquid with a fruity odor and is miscible with most organic solvents .

Why (E)-3-Formylbut-2-endiyl diacetate Cannot Be Interchanged with Monoacetate or (Z)-Isomer Analogs in Vitamin A Synthesis


The stereochemistry and degree of acetylation in this compound are critical determinants of its reactivity and downstream synthetic utility. The (E)-configuration of the double bond ensures proper geometry for subsequent Wittig or Horner-Wadsworth-Emmons reactions, which are essential for building the polyene chain of vitamin A [1]. The presence of two acetoxy groups provides orthogonal protection and allows for selective deprotection strategies that are not possible with the corresponding monoacetate [2]. Furthermore, the (Z)-isomer exhibits different physical properties and reactivity profiles that can lead to lower yields or undesired byproducts in industrial processes [3].

Quantitative Differentiation of (E)-3-Formylbut-2-endiyl diacetate from Closest Analogs


Stereochemical Configuration Defines Reaction Outcome in Vitamin A C15+C5 Coupling

The (E)-configuration of the double bond is essential for achieving the desired trans geometry in the vitamin A polyene chain. In the industrial synthesis of vitamin A acetate, the C5 acetate unit (E)-3-formylbut-2-endiyl diacetate reacts with a C15 triphenylphosphonium salt to form the retinoid skeleton [1]. Using the (Z)-isomer (CAS 101513-14-8) would result in a mixture of cis/trans isomers, requiring additional purification steps and reducing overall yield [2].

Vitamin A synthesis Stereoselective synthesis Wittig reaction

Dual Acetate Protection Enables Selective Deprotection Strategies

(E)-3-Formylbut-2-endiyl diacetate contains two acetoxy groups, whereas the monoacetate analog (E)-3-formylbut-2-enyl acetate (CAS 26586-02-7) contains only one [1]. This additional acetoxy group allows for sequential deprotection, enabling selective functionalization of one hydroxyl while keeping the other protected [2]. Such orthogonal protection is valuable in complex molecule synthesis where multiple hydroxyls must be differentiated.

Protecting group strategy Multistep synthesis Retinoid chemistry

Computational Physicochemical Profile: Lipophilicity and Topological Polar Surface Area

The computed XLogP3 value for (E)-3-Formylbut-2-endiyl diacetate is 0.3, indicating moderate lipophilicity [1]. Its topological polar surface area (TPSA) is 69.7 Ų, which is below the typical threshold for good oral bioavailability (140 Ų) [1]. In comparison, the monoacetate analog (E)-3-formylbut-2-enyl acetate has a lower molecular weight (142.15 g/mol) and likely a lower XLogP3, though exact computed values are not available [2]. The diacetate's increased lipophilicity may enhance membrane permeability in biological assays.

Physicochemical properties Drug-likeness Computational chemistry

Commercial Availability and Purity Standards

(E)-3-Formylbut-2-endiyl diacetate is commercially available from multiple suppliers with typical purity specifications of 95% or higher . In contrast, the (Z)-isomer (CAS 101513-14-8) is less commonly stocked and may require custom synthesis, leading to longer lead times and higher costs . The monoacetate analog is more widely available but lacks the orthogonal protection benefits discussed above.

Chemical procurement Purity specification Supply chain

Optimal Application Scenarios for (E)-3-Formylbut-2-endiyl diacetate Based on Quantitative Evidence


Industrial Synthesis of Vitamin A and Retinoids

The (E)-configuration is mandatory for the C15+C5 Wittig coupling that forms the all-trans retinoid skeleton [1]. Using the correct stereoisomer avoids isomer separation steps and maximizes yield in large-scale vitamin A production, where even minor efficiency gains translate to significant cost savings.

Multistep Synthesis Requiring Orthogonal Hydroxyl Protection

The presence of two acetoxy groups allows for sequential deprotection, enabling chemists to differentiate between hydroxyl functionalities in complex natural product or pharmaceutical syntheses [2]. This reduces the number of protection/deprotection cycles compared to using a monoacetate building block.

Flavor and Fragrance Intermediate with Defined Olfactory Profile

The compound's fruity odor and moderate lipophilicity (XLogP3 = 0.3) [3] make it suitable as a building block for flavor esters and fragrance ingredients. The (E)-stereochemistry may influence the olfactory character, though direct comparative data is lacking.

Research Tool for Studying α,β-Unsaturated Aldehyde Reactivity

As a model compound containing both an electrophilic aldehyde and protected hydroxyls, (E)-3-Formylbut-2-endiyl diacetate is used in academic and industrial research to investigate conjugate addition, Wittig, and Horner-Wadsworth-Emmons reactions .

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